Cas no 5096-18-4 (3-methylnaphthalen-2-amine hydrochloride)
3-methylnaphthalen-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-METHYL-2-NAPHTHYLAMINE
- (3-methylnaphthalen-2-yl)azanium,chloride
- 3-methylnaphthalen-2-amine hydrochloride
- EN300-8113851
- 3-METHYL-2-NAPHTHYLAMINE HYDRO-CHLORIDE
- 3-methylnaphthalen-2-amine;hydrochloride
- 5096-18-4
- DTXSID30965219
- 3-Methylnaphthalen-2-amine--hydrogen chloride (1/1)
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- MDL: MFCD01712084
- Inchi: 1S/C11H11N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11(8)12;/h2-7H,12H2,1H3;1H
- InChI Key: VBKWOFQKNFMGPR-UHFFFAOYSA-N
- SMILES: Cl.NC1=CC2C=CC=CC=2C=C1C
Computed Properties
- Exact Mass: 157.089149
- Monoisotopic Mass: 157.089149
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
Experimental Properties
- Boiling Point: 318.2°Cat760mmHg
- Flash Point: 161.6°C
3-methylnaphthalen-2-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8113851-1g |
3-methylnaphthalen-2-amine hydrochloride |
5096-18-4 | 95% | 1g |
$2050.0 | 2023-09-02 | |
| Enamine | EN300-8113851-5g |
3-methylnaphthalen-2-amine hydrochloride |
5096-18-4 | 95% | 5g |
$5949.0 | 2023-09-02 | |
| Enamine | EN300-8113851-10g |
3-methylnaphthalen-2-amine hydrochloride |
5096-18-4 | 95% | 10g |
$8819.0 | 2023-09-02 | |
| Enamine | EN300-8113851-0.05g |
3-methylnaphthalen-2-amine hydrochloride |
5096-18-4 | 95.0% | 0.05g |
$545.0 | 2025-02-21 | |
| Enamine | EN300-8113851-0.1g |
3-methylnaphthalen-2-amine hydrochloride |
5096-18-4 | 95.0% | 0.1g |
$712.0 | 2025-02-21 | |
| Enamine | EN300-8113851-0.25g |
3-methylnaphthalen-2-amine hydrochloride |
5096-18-4 | 95.0% | 0.25g |
$1015.0 | 2025-02-21 | |
| Enamine | EN300-8113851-0.5g |
3-methylnaphthalen-2-amine hydrochloride |
5096-18-4 | 95.0% | 0.5g |
$1599.0 | 2025-02-21 | |
| Enamine | EN300-8113851-1.0g |
3-methylnaphthalen-2-amine hydrochloride |
5096-18-4 | 95.0% | 1.0g |
$2050.0 | 2025-02-21 | |
| Enamine | EN300-8113851-2.5g |
3-methylnaphthalen-2-amine hydrochloride |
5096-18-4 | 95.0% | 2.5g |
$4019.0 | 2025-02-21 | |
| Enamine | EN300-8113851-5.0g |
3-methylnaphthalen-2-amine hydrochloride |
5096-18-4 | 95.0% | 5.0g |
$5949.0 | 2025-02-21 |
3-methylnaphthalen-2-amine hydrochloride Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 3-methylnaphthalen-2-amine hydrochloride
Introduction to 3-methylnaphthalen-2-amine hydrochloride (CAS No. 5096-18-4)
3-methylnaphthalen-2-amine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 5096-18-4, is a significant compound in the realm of pharmaceutical and chemical research. This compound, a hydrochloride salt of 3-methylnaphthalen-2-amine, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The naphthalene core, combined with the amine functional group, makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of bioactive agents.
The structure of 3-methylnaphthalen-2-amine hydrochloride consists of a naphthalene ring system substituted with a methyl group at the 3-position and an amine group at the 2-position. The hydrochloride form enhances its solubility in aqueous solutions, making it more accessible for various biochemical assays and pharmaceutical formulations. This solubility profile is crucial for its application in drug discovery processes, where compatibility with biological systems is paramount.
In recent years, 3-methylnaphthalen-2-amine hydrochloride has been explored as a key intermediate in the synthesis of pharmacologically active compounds. Its aromatic structure provides a stable scaffold that can be modified to produce molecules with specific biological activities. For instance, researchers have investigated its role in developing novel antimicrobial agents, where the amine group can interact with bacterial enzymes or cell membranes to exert therapeutic effects.
One of the most compelling aspects of 3-methylnaphthalen-2-amine hydrochloride is its utility in the synthesis of heterocyclic compounds. Heterocycles are essential components of many drugs due to their ability to mimic natural biological structures and interact with target proteins. By incorporating the naphthalene moiety into these molecules, chemists can enhance their binding affinity and metabolic stability. This has led to several studies focusing on derivatives of 3-methylnaphthalen-2-amine hydrochloride as potential treatments for various diseases.
Recent advancements in computational chemistry have further highlighted the importance of 3-methylnaphthalen-2-amine hydrochloride. Molecular modeling techniques allow researchers to predict how this compound might behave in different environments, aiding in the design of more effective drug candidates. These simulations have revealed that the amine group can form hydrogen bonds with biological targets, suggesting its potential use in designing small molecule inhibitors.
The pharmaceutical industry has also shown interest in 3-methylnaphthalen-2-amine hydrochloride due to its role as a precursor in synthesizing opioid receptor antagonists. Opioids are widely used for pain management, but their misuse poses significant health risks. By developing new opioids or antagonists derived from 3-methylnaphthalen-2-amine hydrochloride, scientists aim to create safer alternatives with reduced side effects. This aligns with global efforts to address the opioid crisis while maintaining effective pain relief options.
In addition to its pharmaceutical applications, 3-methylnaphthalen-2-amine hydrochloride has found utility in materials science. Its aromatic structure makes it a candidate for developing organic semiconductors and light-emitting diodes (LEDs). These materials are crucial for modern electronics, where efficiency and sustainability are key concerns. By leveraging the properties of 3-methylnaphthalen-2-amine hydrochloride, researchers hope to create next-generation electronic components that are both powerful and environmentally friendly.
The synthesis of 3-methylnaphthalen-2-amine hydrochloride itself is an area of active research. Chemists have developed several methods to produce this compound efficiently and with high purity. One common approach involves the reduction of nitro-substituted naphthalenes, followed by functional group transformations to introduce the methyl and amine groups at specific positions. These synthetic routes are continuously being optimized to improve yield and reduce environmental impact.
Quality control is another critical aspect when dealing with 3-methylnaphthalen-2-amine hydrochloride. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to ensure the compound's purity and identity. These methods provide detailed information about the molecular structure and help identify any impurities that might affect its performance in downstream applications.
The future prospects for 3-methylnaphthalen-2-amine hydrochloride are promising, given its versatility and broad range of applications. As research continues, new derivatives and uses are likely to emerge, further solidifying its importance in both academic and industrial settings. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in harnessing its full potential.
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